[4-(Piperazin-1-yl)phenyl]boronic acid
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Overview
Description
[4-(Piperazin-1-yl)phenyl]boronic acid: is an organic compound with the molecular formula C10H15BN2O2. It is a boronic acid derivative that features a piperazine ring attached to a phenyl group, which is further bonded to a boronic acid moiety.
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-(Piperazin-1-yl)phenyl]boronic acid . These factors can include the pH of the environment, the presence of other molecules that can interact with the compound, and the temperature and humidity conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of [4-(Piperazin-1-yl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Piperazin-1-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Phenols: Formed through oxidation.
Hydroxyl derivatives: Resulting from reduction.
Substituted derivatives: Obtained through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in various catalytic processes, including cross-coupling reactions.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research and therapeutic purposes.
Drug Development: Investigated for its potential as a building block in the development of new drugs.
Medicine:
Antidepressant Research: Studied for its role in the synthesis of antidepressant molecules via metal-catalyzed reactions.
Antiviral Agents: Explored for its potential in creating antiviral compounds.
Industry:
Material Science: Applied in the development of new materials with specific properties.
Agrochemicals: Used in the synthesis of agrochemical intermediates.
Comparison with Similar Compounds
(4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl)boronic acid: Features a tert-butoxycarbonyl-protected piperazine ring, offering different reactivity and stability.
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic acid: Contains an additional alkyl group, affecting its steric and electronic properties.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Incorporates a pyridine ring, providing unique chemical behavior and applications.
Uniqueness: [4-(Piperazin-1-yl)phenyl]boronic acid is unique due to its combination of a piperazine ring and a boronic acid group, which imparts versatile reactivity and potential for diverse applications in synthesis, catalysis, and medicinal chemistry .
Properties
IUPAC Name |
(4-piperazin-1-ylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12,14-15H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCEGUGFNLQIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCNCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411921 |
Source
|
Record name | [4-(Piperazin-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
513246-99-6 |
Source
|
Record name | [4-(Piperazin-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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